N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide and 2-iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide are formed as intermediates in the synthesis of the active pharmaceutical ingredient lorazepam .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, in the compound C15H11Cl2NO2, the dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide has a melting point of 159-161 °C, a boiling point of 565.0±50.0 °C, and a density of 1.452±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Reaction Mechanisms

- Novel Synthesis Approaches: Research has explored innovative synthetic routes and reaction mechanisms, such as the ANRORC rearrangement in producing pyrazolo[5,1-c][1,2,4]triazine derivatives. This method involves the addition of a nucleophile, ring opening, and ring closure, followed by N-formylation, demonstrating a complex reaction pathway for synthesizing pyrazole derivatives (Ledenyova et al., 2018).

Biological Evaluation and Potential Therapeutic Applications

- Anticancer and Anti-inflammatory Agents: Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit significant bioactivity, suggesting potential for therapeutic applications (Rahmouni et al., 2016).

- Nematocidal Activity: Fluorine-containing pyrazole carboxamides have shown good nematocidal activity against M. incognita, indicating their potential use in agricultural pest control (Zhao et al., 2017).

Material Science and Optical Applications

- Optical Nonlinearity: N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, demonstrating potential applications in optical limiting devices. This research identifies specific compounds with high nonlinearity, suitable for technological applications in light modulation and protection (Chandrakantha et al., 2013).

Antimicrobial and Biofilm Reduction

- Biofilm Formation Inhibition: Certain pyrazole-4-carboxamide derivatives have been investigated for their ability to reduce biofilm formation in Staphylococcus aureus strains. This finding highlights the potential of these compounds to serve as anti-virulence agents against bacterial infections (Cascioferro et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

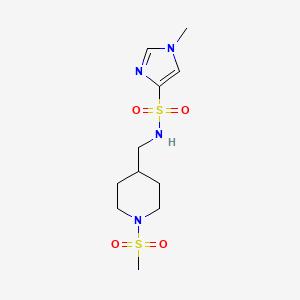

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2/c1-2-24-10-9-17(23-24)19(26)22-16-8-7-12(20)11-14(16)18(25)13-5-3-4-6-15(13)21/h3-11H,2H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKJGKMMRVVABP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-morpholino-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2867750.png)

![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)

![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2867754.png)

![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2867768.png)